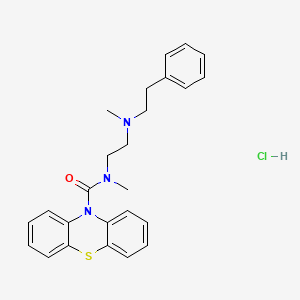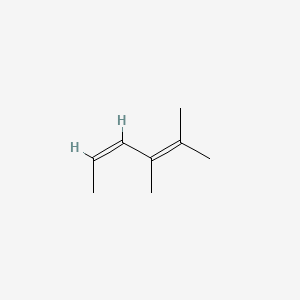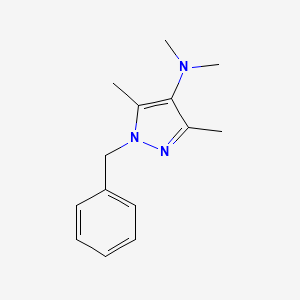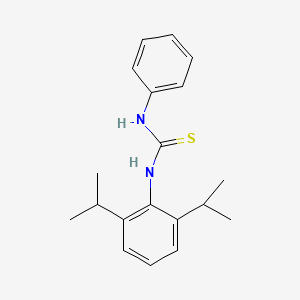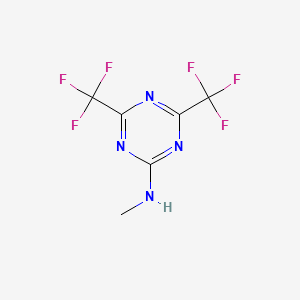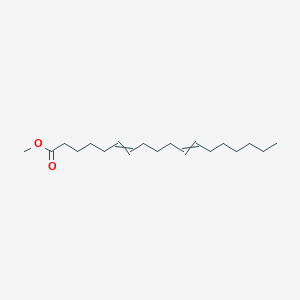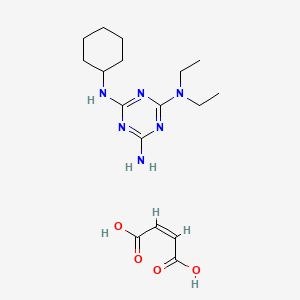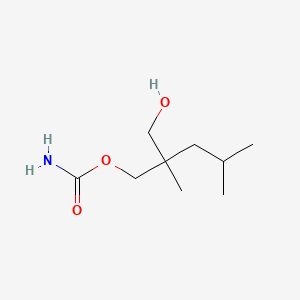
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is an organic compound with the molecular formula C9H19NO3 It is a derivative of 2-Isobutyl-2-methyl-1,3-propanediol, where one of the hydroxyl groups is replaced by a carbamate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with an isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the monocarbamate derivative. Commonly used isocyanates include methyl isocyanate and ethyl isocyanate.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group back to the original hydroxyl group.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted compounds depending on the reaction conditions and reagents used.
科学研究应用
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-Methyl-1,3-propanediol: A related compound with similar structural features but without the carbamate group.
Isobutyl carbamate: Another carbamate derivative with a different backbone structure.
Comparison: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is unique due to the presence of both isobutyl and carbamate groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1,3-propanediol, it has enhanced reactivity and potential applications in various fields. Isobutyl carbamate, on the other hand, lacks the additional hydroxyl group, making it less versatile in certain reactions.
属性
CAS 编号 |
25451-58-5 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(2)4-9(3,5-11)6-13-8(10)12/h7,11H,4-6H2,1-3H3,(H2,10,12) |
InChI 键 |
HFRSCQWPRWHTJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(CO)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
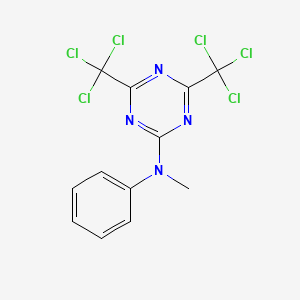
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
